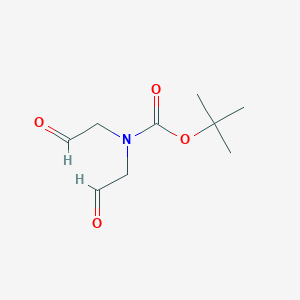![molecular formula C25H31Cl2N5O B8755154 1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride](/img/structure/B8755154.png)
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride is a potent, selective, and orally active antagonist of the 5-HT1A, 5-HT1B, and 5-HT1D receptors. It also inhibits the functional activity of the serotonin reuptake transporter (SerT). This compound has shown significant antidepressant and anxiolytic activities .
準備方法
The synthesis of 1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public domains. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of 5-HT1A, 5-HT1B, and 5-HT1D receptor antagonists.
Biology: Utilized in research to understand the role of serotonin receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating depression and anxiety disorders.
Industry: Employed in the development of new pharmaceuticals targeting serotonin receptors.
作用機序
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride exerts its effects by selectively antagonizing the 5-HT1A, 5-HT1B, and 5-HT1D receptors. It also inhibits the serotonin reuptake transporter (SerT), leading to increased levels of serotonin in the synaptic cleft. This action helps alleviate symptoms of depression and anxiety by enhancing serotonergic neurotransmission .
類似化合物との比較
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride is unique in its high selectivity and potency as a 5-HT1A, 5-HT1B, and 5-HT1D receptor antagonist. Similar compounds include:
WAY-100635: A selective 5-HT1A receptor antagonist.
SB-216641: A selective 5-HT1B receptor antagonist.
BRL-15572: A selective 5-HT1D receptor antagonist.
Compared to these compounds, this compound offers broader antagonistic activity across multiple serotonin receptors, making it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C25H31Cl2N5O |
|---|---|
分子量 |
488.4 g/mol |
IUPAC名 |
1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C25H29N5O.2ClH/c1-19-8-9-22-23(27-19)6-3-7-24(22)29-16-14-28(15-17-29)12-10-20-4-2-5-21(18-20)30-13-11-26-25(30)31;;/h2-9,18H,10-17H2,1H3,(H,26,31);2*1H |
InChIキー |
NYZRWDMGYQYXEQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)N3CCN(CC3)CCC4=CC(=CC=C4)N5CCNC5=O.Cl.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

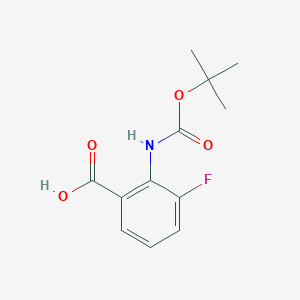
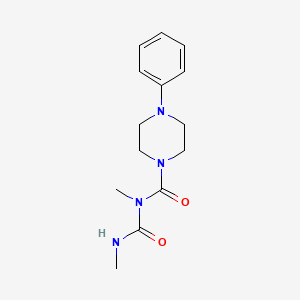
![3-Bromo-N-[(1-ethylpyrrolidin-1-ium-2-yl)methyl]-2,6-dimethoxybenzamidechloride](/img/structure/B8755094.png)
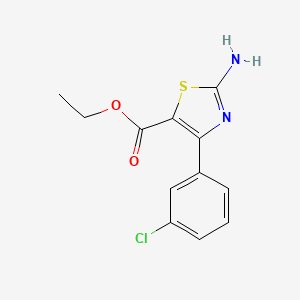


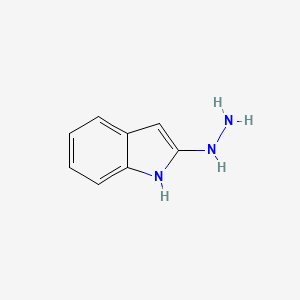
![1H-Pyrrolo[2,3-b]pyridine, 5-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-](/img/structure/B8755148.png)
![4-Bromo-2-chloro-1-[(3-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B8755155.png)
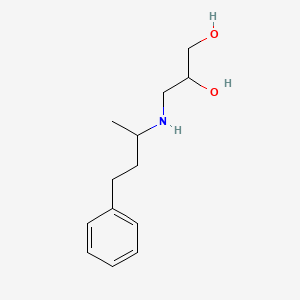
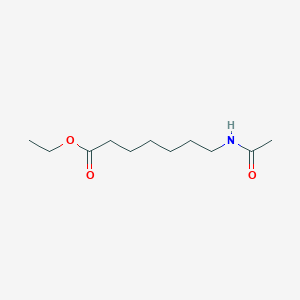
![5-Ethylpyrazolo[1,5-a]pyridine](/img/structure/B8755173.png)
